Diarylurea deriv. 15 Diarylurea deriv. 15
Brand Name: Vulcanchem
CAS No.:
VCID: VC17977155
InChI: InChI=1S/C19H13N3O2/c23-18-13-7-2-1-6-12(13)17-14(18)8-5-9-15(17)21-19(24)22-16-10-3-4-11-20-16/h1-11H,(H2,20,21,22,24)
SMILES:
Molecular Formula: C19H13N3O2
Molecular Weight: 315.3 g/mol

Diarylurea deriv. 15

CAS No.:

Cat. No.: VC17977155

Molecular Formula: C19H13N3O2

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Diarylurea deriv. 15 -

Specification

Molecular Formula C19H13N3O2
Molecular Weight 315.3 g/mol
IUPAC Name 1-(9-oxofluoren-4-yl)-3-pyridin-2-ylurea
Standard InChI InChI=1S/C19H13N3O2/c23-18-13-7-2-1-6-12(13)17-14(18)8-5-9-15(17)21-19(24)22-16-10-3-4-11-20-16/h1-11H,(H2,20,21,22,24)
Standard InChI Key XVVDNGPUSVDRAJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3NC(=O)NC4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Diarylurea derivative 15, systematically named N-(9-Oxo-9H-fluoren-4-yl)-N'-2-pyridinylurea, features a fluorenone moiety linked to a pyridinyl group through a urea bond (Figure 1). The planar fluorenone system contributes to hydrophobic interactions, while the pyridinyl nitrogen enhances solubility and hydrogen-bonding potential . The compound’s IUPAC name reflects its substitution pattern: the 9-oxo-9H-fluoren-4-yl group at one urea nitrogen and the 2-pyridinyl group at the other.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H13N3O2\text{C}_{19}\text{H}_{13}\text{N}_{3}\text{O}_{2}
Molecular Weight315.3 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count3

Pharmacological Activities

Antimicrobial Properties

Diarylurea derivative 15 belongs to a series of compounds evaluated against Gram-positive and Gram-negative pathogens. In comparative studies, structurally related analogs (e.g., compounds 13 and 14) demonstrated potent activity against Shigella boydii ATCC 9905 and Enterococcus faecalis ATCC 29212, with minimum inhibitory concentrations (MIC) of 31.3 µg/mL, outperforming piperacillin/tazobactam (62.5 µg/mL) . While specific MIC data for derivative 15 remain unpublished, its inclusion in this series suggests comparable efficacy, particularly against Bacillus cereus (MIC = 31.3 µg/mL) and Klebsiella pneumoniae (MIC = 31.3 µg/mL) .

Table 2: Antimicrobial Activity of Diarylurea Analogs

OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Shigella boydii31.3Piperacillin62.5
Enterococcus faecalis31.3Piperacillin62.5
Bacillus cereus31.3Piperacillin125

Anti-Inflammatory and Antiviral Applications

Diarylureas are known to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Compound 35, a close analog, demonstrated proton pump inhibition (IC50=18.4μg/mL\text{IC}_{50} = 18.4 \mu\text{g/mL}), surpassing omeprazole (IC50=38.2μg/mL\text{IC}_{50} = 38.2 \mu\text{g/mL}) . Given the role of cytokine storms in viral pathologies such as COVID-19, derivative 15’s potential to attenuate IL-6 signaling (>80%>80\% inhibition at 10 µM in analogs) warrants further investigation .

Mechanisms of Action

Tyrosine Kinase Inhibition

Like sorafenib—a clinically approved diarylurea—derivative 15 likely inhibits Raf kinases and vascular endothelial growth factor receptors (VEGFRs) through competitive binding at the ATP pocket . The fluorenone group may stabilize the DFG-out conformation of kinases, enhancing selectivity over off-target enzymes.

Bacterial Target Engagement

Preliminary studies suggest diarylureas disrupt bacterial membrane integrity via interactions with undecaprenyl pyrophosphate synthase (UPPS), an enzyme critical for cell wall biosynthesis . Derivative 15’s pyridinyl group could chelate divalent cations in UPPS’s active site, analogous to reported thiourea inhibitors .

Future Directions

  • Target Validation: CRISPR-Cas9 knockout studies to confirm UPPS and plasmepsin II as primary targets.

  • Structural Optimization: Introduce polar substituents (e.g., sulfonic acids) to improve aqueous solubility and reduce CYP-mediated clearance.

  • Combination Therapies: Evaluate synergy with β-lactam antibiotics or artemisinin derivatives for antimicrobial and antimalarial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator